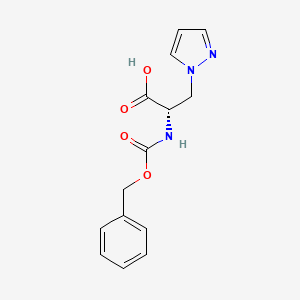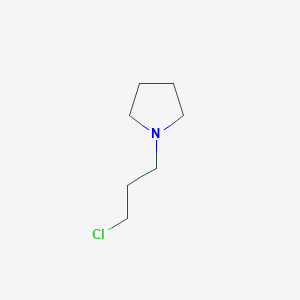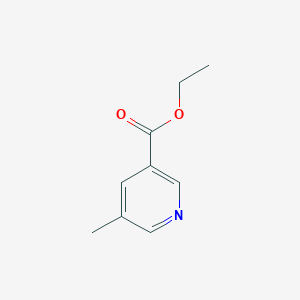
Cbz-L-valinol
Overview
Description
Cbz-L-valinol (Cbz-L-Val) is an amino acid derivative that has been used in a variety of scientific research applications. It is a cyclic derivative of the amino acid L-valine, and is synthesized through a series of chemical reactions. Cbz-L-Val has been found to have a number of biochemical and physiological effects, and is being studied for its potential applications in various areas of research.
Scientific Research Applications
Carbamazepine Interactions and Pharmacokinetics
Carbamazepine (CBZ) Pharmacokinetics
A study investigated the pharmacokinetic interaction between Valerian (VAL) and Carbamazepine (CBZ) in rabbits. The findings suggested that VAL at varying concentrations does not significantly interfere with CBZ pharmacokinetic parameters. This study contributes to understanding the interactions of herbal products with CBZ, a drug used for treating trigeminal neuralgia and psychiatric disorders (Abushammala, 2022).
CBZ Metabolite Monitoring
Research on Carbamazepine-10,11-epoxide, a metabolite of CBZ, highlights its relevance in therapeutic drug monitoring. This metabolite increases with concurrent use of anticonvulsants like valproate and affects pharmacological actions, indicating the importance of monitoring active metabolites in drug therapy (Potter & Donnelly, 1998).
Effects on Thyroid Function
- Thyroid Hormones and CBZ Treatment: A study evaluated the effects of long-term CBZ and valproate acid (VPA) therapy on thyroid function in children with epilepsy. It was found that VPA monotherapy does not alter thyroid hormones, whereas alterations occur in children treated with CBZ. These findings are crucial for understanding the endocrine implications of antiepileptic drugs in pediatric patients (Verrotti et al., 2009).
Histone Deacetylase Inhibition
- CBZ as a Histone Deacetylase Inhibitor: CBZ has been identified as an inhibitor of histone deacetylases (HDAC), which are significant in gene expression regulation. This discovery points to a possible contribution of HDAC inhibition to the pharmacological profile of CBZ, expanding its potential therapeutic applications beyond its known antiepileptic activity (Beutler et al., 2005).
Comparative Studies with Other Antiepileptics
- Comparative Efficacy in Epilepsy Treatment: A randomized controlled trial, the SANAD trial, compared the efficacy of CBZ with other new antiepileptic drugs. The study found that lamotrigine may be a clinical and cost-effective alternative to CBZ for patients with partial seizures. This research aids in clinical decision-making regarding the choice of antiepileptic drugs (Marson et al., 2007).
Considerations in Therapeutic Drug Monitoring
- CBZ and Its Active Metabolite Monitoring: A study questioned the necessity of routine therapeutic drug monitoring of CBZ-10,11-epoxide, the active metabolite of CBZ. The findings suggested that while monitoring might not be necessary in routine cases, it could be beneficial in patients taking CBZ with other antiepileptic drugs that are susceptible to pharmacokinetic interaction. This insight is vital for optimizing drug therapy and avoiding potential adverse effects (Burianová & Bořecká, 2015).
Impact on Lipoprotein Concentrations
- Effects on Serum Lipoprotein: Research on the impact of CBZ and sodium valproate monotherapy on serum lipoprotein (a) concentrations in epileptic children showed significant and persistent increases early in the course of therapy. This finding is significant as it suggests a potential cardiovascular risk factor for children on these antiepileptic drugs, emphasizing the importance of monitoring serum Lp(a) concentrations (Voudris et al., 2006).
Comparative Effectiveness for Epilepsy
- CBZ vs. Valproate in Epilepsy: A meta-analysis comparing CBZ and valproate (VPA) monotherapy for epilepsy provided evidence supporting the current practice of preferring CBZ for partial-onset and VPA for generalized-onset seizures. This comparative analysis helps in selecting appropriate monotherapy for different types of epilepsy (Marson et al., 2002).
Epimerization Study of Calpain Inhibitor
- Calpain Inhibitor MDL 28170 Study: An epimerization study of the L,L- and L,D-diastereoisomers of the calpain inhibitor MDL 28170, which contains Cbz-L-valinol, was conducted. The study used capillary electrophoresis to separate these diastereoisomers and investigated their epimerization in different solutions, contributing to the pharmacological understanding of this compound (Chen & Jones, 2004).
Mechanism of Action
Target of Action
Cbz-L-valinol is a complex organic compound that belongs to the class of organic compounds known as 1,2-aminoalcohols . These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom . .
Biochemical Pathways
It’s known that l-valinol, a related compound, is involved in the biosynthesis of l-valine . The synthesis of L-valine starts from pyruvate and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of a compound .
properties
IUPAC Name |
benzyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-10(2)12(8-15)14-13(16)17-9-11-6-4-3-5-7-11/h3-7,10,12,15H,8-9H2,1-2H3,(H,14,16)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHASJBQTDDGLA-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447732 | |
| Record name | (S)-N-CBZ-valinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-L-valinol | |
CAS RN |
6216-65-5 | |
| Record name | (S)-N-CBZ-valinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1588877.png)







![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B1588887.png)



![4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588899.png)
